molecular formula C13H12O5S B15301245 6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate CAS No. 31913-41-4

6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate

Cat. No.: B15301245
CAS No.: 31913-41-4
M. Wt: 280.30 g/mol
InChI Key: IVLPTLDWKVHYNK-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate (C₁₉H₁₆O₅S) is a sulfonate ester featuring a 2-pyrone (α-pyrone) core substituted with a methyl group at the 6-position and a 4-methylbenzenesulfonate (tosyl) group at the 4-position . Its molecular weight is 356.39 g/mol, and it belongs to the class of heterocyclic sulfonates.

Properties

CAS No.

31913-41-4

Molecular Formula

C13H12O5S

Molecular Weight

280.30 g/mol

IUPAC Name

(2-methyl-6-oxopyran-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H12O5S/c1-9-3-5-12(6-4-9)19(15,16)18-11-7-10(2)17-13(14)8-11/h3-8H,1-2H3

InChI Key

IVLPTLDWKVHYNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)OC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 6-methyl-2-oxo-2H-pyran-4-yl with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyranone ring may also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters of Heterocycles

(a) 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)
  • Molecular Formula : C₁₁H₁₂N₂O₅S₂
  • Structural Features : Pyridazine ring (six-membered, two adjacent nitrogen atoms) substituted with a sulfamoylphenyl group and methanesulfonate ester.
  • Synthesis : Prepared via reaction of sulfonyl chlorides with hydroxy-substituted pyridazines in pyridine .
  • Key Differences: The pyridazine core introduces distinct electronic properties compared to the 2-pyrone ring in the target compound.
(b) Oxetan-3-yl 4-methylbenzene-1-sulfonate (PB00071)
  • Molecular Formula : C₁₀H₁₂O₄S
  • Structural Features : Oxetane (four-membered oxygen-containing ring) substituted with a tosyl group.
  • Key Differences :
    • The smaller oxetane ring imposes greater ring strain, increasing reactivity in ring-opening reactions compared to the more stable six-membered 2-pyrone .
    • Oxetane sulfonates are often used as bioisosteres in drug design due to their improved metabolic stability over pyrone derivatives .

Aromatic Sulfonate Derivatives

(a) 4-Methyl-catechol-2-O-sulphate
  • Molecular Formula : C₇H₈O₅S
  • Structural Features : Benzene ring with hydroxyl and sulfate groups at positions 2 and 5, respectively.
  • Key Differences: The sulfate group is directly attached to a phenolic ring, unlike the ester linkage in the target compound. This difference impacts solubility and metabolic pathways, as phenylsulfates are common metabolites in detoxification processes .
(b) 2-Aminoanilinium 4-methylbenzenesulfonate
  • Molecular Formula : C₁₃H₁₆N₂O₃S
  • Structural Features: Ionic salt comprising a protonated 2-aminoaniline cation and a tosylate anion.
  • Key Differences :
    • The ionic nature of this compound enhances water solubility, whereas the target compound’s ester linkage reduces polarity .
    • Such salts are often crystalline, making them suitable for X-ray diffraction studies (e.g., using SHELX software ).

Comparative Data Table

Compound Name Molecular Formula Core Structure Sulfonate Group Type Key Features
Target Compound C₁₉H₁₆O₅S 2-Pyrone Tosyl ester Methyl at C6, lactone ring
6-Oxo-pyridazin-3-yl methanesulfonate (7a) C₁₁H₁₂N₂O₅S₂ Pyridazine Methanesulfonate Sulfamoylphenyl group
Oxetan-3-yl tosylate (PB00071) C₁₀H₁₂O₄S Oxetane Tosyl ester High ring strain, bioisostere
4-Methyl-catechol-2-O-sulphate C₇H₈O₅S Benzene Sulfate ester Phenolic sulfate, metabolic marker
2-Aminoanilinium tosylate C₁₃H₁₆N₂O₃S Benzene (salt) Tosylate anion Ionic, crystalline

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